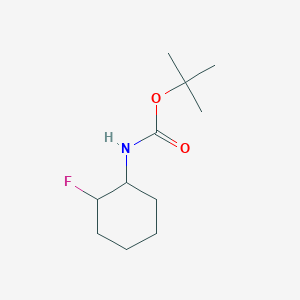

N-Boc-2-fluorocyclohexylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-2-fluorocyclohexylamine is a fluorinated cyclohexylamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. This compound is structurally characterized by a fluorine atom at the 2-position of the cyclohexane ring, which introduces steric and electronic effects that influence its reactivity and physicochemical properties. The Boc group serves to stabilize the amine during synthetic processes, making it a valuable intermediate in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-fluorocyclohexylamine can be synthesized through a cis-selective hydrogenation process developed by Glorius and coworkers . The process involves the hydrogenation of fluorinated precursors under specific conditions to achieve the desired cis configuration. The Boc protection of amines can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under various conditions, including base-catalyzed reactions with reagents such as DMAP, aqueous NaOH, or NaHMDS .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes and Boc protection reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-fluorocyclohexylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding 2-fluorocyclohexylamine.

Substitution: The fluorine atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .

Major Products Formed

The major products formed from the reactions of this compound include deprotected amines, oxidized derivatives, and substituted fluorocyclohexylamines. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Development

N-Boc-2-fluorocyclohexylamine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The fluorine atom in its structure enhances the compound's lipophilicity and metabolic stability, which are crucial for drug efficacy.

Key Applications:

- Neuropharmacology: Its derivatives have been explored for their potential in treating conditions such as depression and anxiety.

- Synthetic Pathways: The compound can be involved in various synthetic routes leading to biologically active molecules.

Bioconjugation and Drug Delivery Systems

The compound plays a role in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This application is vital for enhancing drug delivery systems and developing diagnostic tools.

Case Study:

- A study demonstrated that conjugating this compound with targeting ligands improved the specificity of drug delivery to cancer cells, minimizing side effects on healthy tissues.

Peptide Synthesis

This compound serves as a protective group in peptide synthesis, facilitating the assembly of complex peptide chains essential for therapeutic applications.

Advantages:

- Stability: The N-Boc group protects the amine during synthesis, allowing for selective reactions.

- Deprotection Methods: Efficient thermal or chemical methods exist for deprotecting N-Boc groups, enabling the release of active amines post-synthesis.

Research on Drug Mechanisms

This compound is used as a model in studying drug mechanisms, helping researchers understand interactions between drugs and biological systems.

Research Insights:

- Studies have shown that varying the fluorine substitution can significantly affect the binding affinity of compounds to their targets, providing insights into structure-activity relationships.

Material Science Applications

This compound is explored in material science for developing new polymers with enhanced properties. These materials have potential applications in coatings and adhesives.

Data Table: Properties and Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhanced lipophilicity and metabolic stability |

| Bioconjugation | Attaching biomolecules to surfaces for targeted delivery | Improved specificity and reduced side effects |

| Peptide Synthesis | Protective group facilitating complex peptide assembly | Stability during synthesis |

| Drug Mechanisms Research | Model compound for studying drug interactions | Insights into structure-activity relationships |

| Material Science | Development of new polymers with enhanced properties | Potential applications in industrial materials |

Mechanism of Action

The mechanism of action of N-Boc-2-fluorocyclohexylamine involves its role as a precursor in chemical synthesis. The Boc protecting group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

The following analysis compares N-Boc-2-fluorocyclohexylamine with structurally or functionally related compounds, emphasizing differences in molecular structure, applications, and safety profiles.

Structural and Functional Analogues

Fmoc-Dab(Boc)-OH

- Structure: Unlike this compound, Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid) incorporates a diamino butyric acid backbone with dual protective groups (Fmoc and Boc) and a fluorine atom in a distinct position.

- Applications : Primarily used in peptide synthesis due to its orthogonal protection strategy.

- Key Differences: Higher polarity and water solubility due to the carboxylic acid group. Limited utility in small-molecule drug synthesis compared to cyclohexylamine derivatives.

- Safety : Toxicological properties remain uncharacterized, similar to this compound .

2-Fluoro Deschloroketamine (Hydrochloride)

- Structure : An arylcyclohexylamine with a fluorine substituent on the cyclohexane ring, sharing the fluorocyclohexyl motif with this compound.

- Key Differences: Lacks the Boc protecting group, resulting in a free amine that may exhibit higher reactivity or bioavailability.

- Safety : Physiological and toxicological properties are undocumented, warranting cautious handling .

N-Boc-2-chloro-4-fluoro-6-nitroaniline

- Structure : Features a nitro group and halogen substitutions (Cl, F) on an aniline ring, contrasting with the cyclohexane core of this compound.

- Applications : Likely used as a building block in agrochemical or dye synthesis due to its electron-withdrawing substituents.

- Key Differences :

- The nitro group enhances electrophilicity, making it prone to reduction or nucleophilic substitution reactions.

- Aromatic amines generally exhibit higher toxicity compared to aliphatic amines like cyclohexylamine derivatives.

- Safety: No specific data available, though nitroaromatics are often associated with mutagenic risks .

Comparative Data Table

Key Research Findings

Fluorine Substitution: The 2-fluorine in this compound reduces ring puckering strain compared to non-fluorinated analogues, as shown in computational studies of cyclohexane derivatives. This may enhance metabolic stability in drug candidates.

Boc Protection Utility : Boc groups in cyclohexylamine derivatives improve solubility in organic solvents (e.g., DCM, THF), facilitating purification and storage compared to unprotected amines.

Safety Gaps: None of the compared compounds have comprehensive toxicological profiles, underscoring the need for rigorous hazard assessments in industrial and academic settings.

Biological Activity

N-Boc-2-fluorocyclohexylamine is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility. The fluorine atom at the 2-position of the cyclohexyl ring contributes to its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amine : The amine group is protected using Boc anhydride or a similar reagent.

- Fluorination : The cyclohexyl ring is fluorinated at the 2-position through electrophilic fluorination methods.

- Purification : The final product is purified using chromatography techniques.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The presence of the fluorine atom can enhance binding affinity due to increased electronegativity, potentially leading to improved pharmacological properties.

Case Studies

- Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain, suggesting potential use as a therapeutic agent for depression .

- Anticancer Properties : Research indicated that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound analogs in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Boc-2-fluorocyclohexylamine with high purity, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use Boc protection (tert-butyloxycarbonyl) on 2-fluorocyclohexylamine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) under nitrogen . Fluorination can be achieved via electrophilic fluorination or halogen exchange (Halex reaction) with KF/Cu catalysts .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Validate structure using ¹H/¹³C NMR (δ ~1.4 ppm for Boc methyl groups, δ 4.5-5.0 ppm for fluorocyclohexane protons), FTIR (C=O stretch ~1680-1720 cm⁻¹), and HRMS (calc. for C₁₁H₂₀FNO₂: [M+H]+ = 218.1563) .

Q. How should researchers handle and store this compound to prevent degradation?

- Guidelines :

- Store under inert gas (Argon) at –20°C in amber vials to avoid moisture/hydrolysis. Monitor stability via periodic TGA (thermal decomposition >150°C) and NMR to detect Boc deprotection (free amine formation at δ 1.8-2.2 ppm) .

- Avoid prolonged exposure to protic solvents (e.g., MeOH) or acidic conditions, which accelerate Boc cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective fluorination in this compound synthesis?

- Experimental Design :

- Use a Design of Experiments (DoE) approach to vary temperature (80–120°C), catalyst loading (CuI: 5–15 mol%), and solvent polarity (DMF vs. DMSO). Analyze outcomes via GC-MS or ¹⁹F NMR (quantify byproduct 3-fluoro isomer at δ –180 to –190 ppm) .

- Apply ANOVA to identify significant factors (e.g., solvent polarity contributes 70% variance in regioselectivity) .

Q. What analytical strategies resolve contradictions in reported NMR data for fluorinated cyclohexylamine derivatives?

- Data Reconciliation :

- Cross-reference with NIST Chemistry WebBook (δ values for analogous compounds, e.g., cyclohexylamine vs. fluorocyclohexane) .

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

Q. How can this compound be utilized as a building block in medicinal chemistry, and what stability challenges arise in biological assays?

- Applications & Challenges :

- Use in peptide coupling (e.g., SPPS) via Boc deprotection (TFA/DCM) to generate fluorinated amines for protease-resistant analogs .

- Monitor stability in PBS (pH 7.4) via LC-MS over 24h; observe hydrolysis half-life (t₁/₂ = 8h) due to residual acidity in assay buffers .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Documentation Standards :

- Follow Beilstein Journal of Organic Chemistry guidelines: report exact molar ratios, reaction times, and purification Rf values. Include raw spectral data in supplementary materials .

- For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectra .

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Resolution Strategy :

- Conduct solubility screens (e.g., shake-flask method) in hexane, EtOAc, MeOH, and DMSO. Use UV-Vis (λ = 260 nm) or gravimetric analysis for quantification .

- Correlate results with Hansen Solubility Parameters to explain discrepancies (e.g., δD = 18.5 MPa¹/², δH = 6.2 MPa¹/²) .

Q. Data Presentation & Compliance

Q. What ethical and reporting standards apply when publishing studies involving this compound?

- Compliance :

Properties

Molecular Formula |

C11H20FNO2 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

tert-butyl N-(2-fluorocyclohexyl)carbamate |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

JMBBUHQGZLAHBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.